

In Vitro Characterization of Enterobactin Biosynthetic Enzymes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: *B3431302*

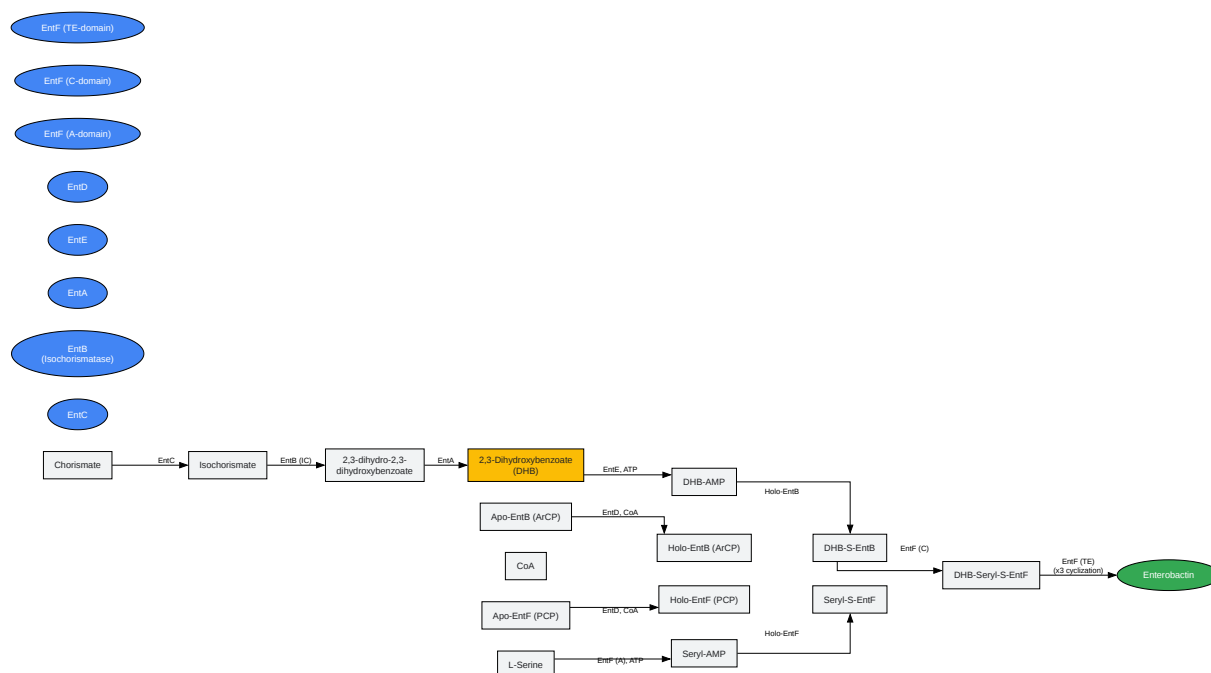
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This document provides detailed application notes and protocols for the in vitro characterization of the **enterobactin** biosynthetic enzymes from Gram-negative bacteria such as *Escherichia coli*. **Enterobactin** is a high-affinity siderophore crucial for bacterial iron acquisition and represents a potential target for novel antimicrobial agents.^[1] These protocols cover the expression, purification, and enzymatic activity assays for the core enzymes of the pathway: EntA, EntB, EntC, EntD, EntE, and EntF.

Enterobactin Biosynthesis Pathway

Enterobactin is synthesized from the central metabolite chorismate in a multi-step enzymatic pathway.^{[2][3]} The pathway can be broadly divided into two stages: the synthesis of 2,3-dihydroxybenzoic acid (DHB) and the subsequent assembly of **enterobactin** from DHB and L-serine.^{[2][3]} The enzymes involved are EntC, EntB, and EntA for DHB synthesis, and EntD, EntE, EntB (in its role as an aryl carrier protein), and EntF for the final assembly.^{[4][5][6]}



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Caption: The **enterobactin** biosynthesis pathway in *E. coli*.

Quantitative Data Summary

The following tables summarize the reported kinetic parameters for the **enterobactin** biosynthetic enzymes. These values can serve as a benchmark for in vitro characterization studies.

Table 1: Kinetic Parameters of DHB Biosynthesis Enzymes

Enzyme	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	Reference(s)
EntC	Chorismate	14 - 53	N/A	[5]
EntB	Isochorismate	14.7	600	[5][7]
EntA	2,3-dihydro-2,3-dihydroxybenzoate	N/A	N/A	[8]

N/A: Not available in the provided search results.

Table 2: Kinetic Parameters of **Enterobactin** Assembly Enzymes

Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Reference(s)
EntD	Apo-EntB	6.5	0.083 (5 min ⁻¹)	[9]
EntE	2,3-Dihydroxybenzoate (DHB)	2.5	2.8	[6]
ATP	430	2.8	[6]	[6]
Holo-EntB (ArCP)	2.9	2.8	[6]	
EntF	L-Serine	260,000 (260 mM)	12.7 (760 min ⁻¹)	[10]
ATP	750	N/A	[4]	

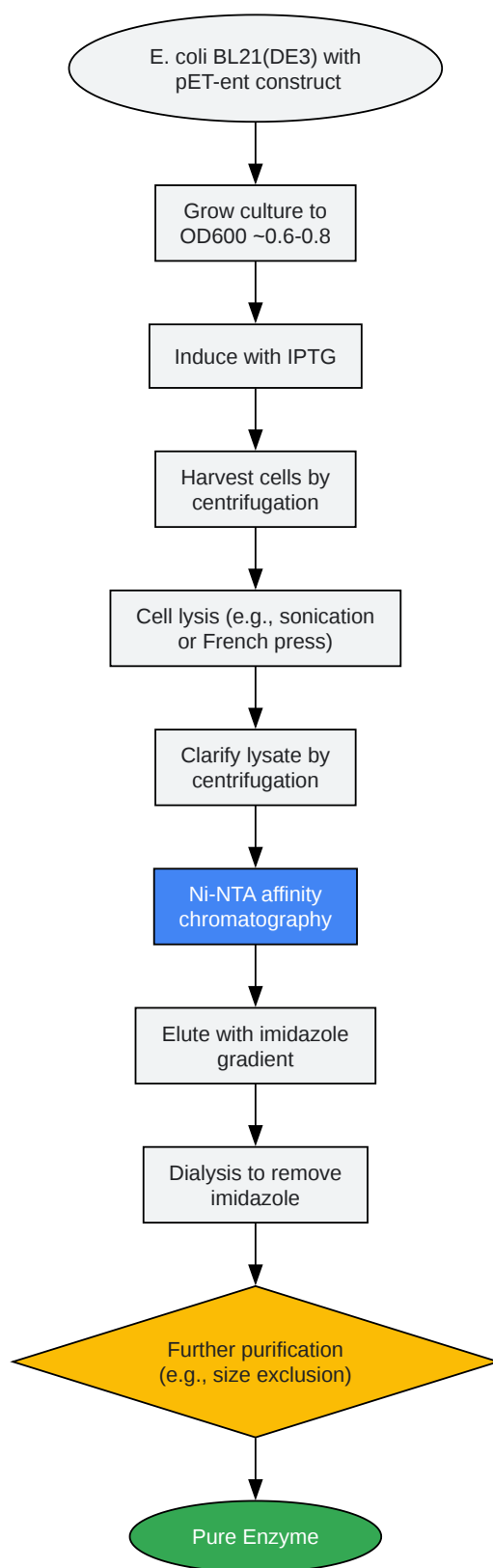
kcat values were converted to s⁻¹ for consistency where possible.

Experimental Protocols

The following protocols provide a general framework for the expression, purification, and activity assays of the **enterobactin** biosynthetic enzymes. Optimization may be required for specific experimental setups.

Overexpression and Purification of Ent Enzymes

This protocol describes a general method for obtaining purified His-tagged Ent enzymes.



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Caption: General workflow for His-tagged protein purification.

Materials:

- E. coli BL21(DE3) strain harboring the expression plasmid for the desired His-tagged Ent enzyme.
- Luria-Bertani (LB) medium with the appropriate antibiotic.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
- Wash buffer (Lysis buffer with 20-40 mM imidazole).
- Elution buffer (Lysis buffer with 250-500 mM imidazole).
- Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
- Ni-NTA affinity resin.

Protocol:

- Inoculate a starter culture of the expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
- The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.
- Harvest the cells by centrifugation at 4°C.
- Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
- Apply the supernatant to a pre-equilibrated Ni-NTA column.

- Wash the column with wash buffer to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer.
- Dialyze the eluted fractions against dialysis buffer to remove imidazole and for buffer exchange.
- If necessary, perform further purification steps such as size-exclusion chromatography to obtain a highly pure enzyme preparation.
- Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
- Assess purity by SDS-PAGE.

Enzymatic Activity Assays

This is a coupled spectrophotometric assay that measures the formation of isochorismate by EntC, which is then converted by EntB to produce pyruvate. Pyruvate is subsequently reduced by lactate dehydrogenase (LDH), leading to the oxidation of NADH, which can be monitored at 340 nm.^[5]

Materials:

- Purified EntC and EntB enzymes.
- Chorismate.
- Lactate dehydrogenase (LDH).
- NADH.
- Assay buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).^[5]
- UV-transparent 96-well plate or cuvettes.
- Spectrophotometer capable of reading at 340 nm.

Protocol:

- Prepare a reaction mixture in the assay buffer containing EntC, EntB, LDH, and NADH.
- Pre-incubate the mixture at the desired temperature (e.g., 21°C) for 10 minutes.^[5]
- Initiate the reaction by adding chorismate.
- Monitor the decrease in absorbance at 340 nm over time.
- Calculate the initial velocity from the linear portion of the reaction curve.

This assay is similar to the EntC assay but uses isochorismate as the direct substrate for EntB.

Materials:

- Purified EntB enzyme.
- Isochorismate (can be synthesized enzymatically using EntC).
- Lactate dehydrogenase (LDH).
- NADH.
- Assay buffer (as for EntC assay).
- Spectrophotometer.

Protocol:

- Prepare a reaction mixture containing EntB, LDH, and NADH in the assay buffer.
- Pre-incubate at the desired temperature.
- Initiate the reaction by adding isochorismate.
- Monitor the decrease in absorbance at 340 nm.

The activity of EntA can be monitored by following the production of 2,3-DHB from 2,3-dihydro-2,3-dihydroxybenzoate, although a direct continuous assay is less commonly described.

Alternatively, its activity is often confirmed in a fully reconstituted in vitro system for DHB synthesis from chorismate.

This assay measures the transfer of the 4'-phosphopantetheinyl group from coenzyme A (CoA) to an apo-carrier protein (e.g., apo-EntB). A common method involves using radiolabeled CoA.

Materials:

- Purified EntD enzyme.
- Purified apo-EntB (or another suitable carrier protein).
- [3H]Coenzyme A.
- Assay buffer (e.g., 75 mM MES/sodium acetate pH 6.0, 10 mM MgCl₂, 5 mM DTT).
- Trichloroacetic acid (TCA).
- Scintillation cocktail and counter.

Protocol:

- Set up a reaction mixture containing EntD, apo-EntB, and [3H]CoA in the assay buffer.
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by precipitating the protein with cold TCA.
- Pellet the protein by centrifugation and wash to remove unincorporated [3H]CoA.
- Dissolve the protein pellet and measure the incorporated radioactivity by liquid scintillation counting.

The activity of EntE can be measured using a pyrophosphate (PPi) release assay or by monitoring the formation of the DHB-S-EntB product. A common method is the ATP-[32P]PPi exchange assay.

Materials:

- Purified EntE enzyme.
- 2,3-Dihydroxybenzoic acid (DHB).
- ATP.
- [32P]Pyrophosphate.
- Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Charcoal.

Protocol:

- Prepare a reaction mixture containing EntE, DHB, ATP, and [32P]PPi in the assay buffer.
- Incubate at the desired temperature.
- Stop the reaction and adsorb the unreacted [32P]PPi to charcoal.
- Pellet the charcoal by centrifugation.
- Measure the radioactivity of the supernatant, which contains the [32P]ATP formed during the exchange reaction.

Similar to EntE, the adenylation activity of EntF can be measured using an L-serine-dependent ATP-[32P]PPi exchange assay.^{[1][10]}

Materials:

- Purified EntF enzyme.
- L-Serine.
- ATP.
- [32P]Pyrophosphate.
- Assay buffer (e.g., 75 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).^[1]

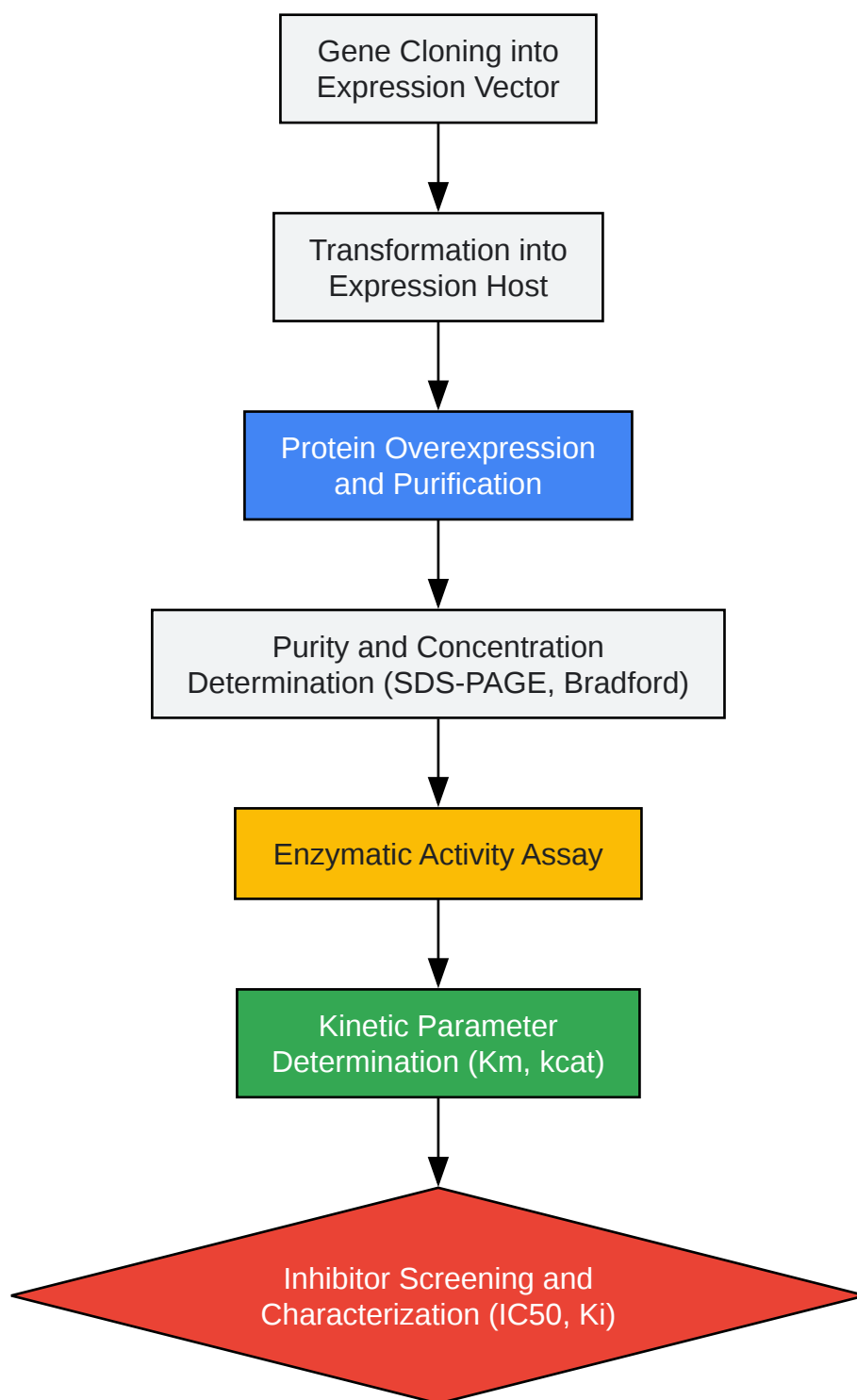
- Charcoal.

Protocol:

- Prepare a reaction mixture containing EntF, L-serine, ATP, and [32P]PPi in the assay buffer.
- Incubate at the desired temperature.
- Stop the reaction and process as described for the EntE ATP-[32P]PPi exchange assay.

Logical Relationships and Workflows

The in vitro characterization of an **enterobactin** biosynthetic enzyme typically follows a logical progression from gene to purified, active protein.



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Caption: Workflow for in vitro enzyme characterization.

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